molecular formula C7H10O3 B2522839 (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2377005-23-5

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2522839
CAS No.: 2377005-23-5
M. Wt: 142.154
InChI Key: BSBUJOJZVJWXFC-WYDQCIBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic carboxylic acid (CAS 2377005-23-5) features a strained [2.1.0] bicyclo scaffold with a methoxy substituent at the 3-position and a carboxylic acid group at the 1-position. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol . Key properties include:

  • Density: 1.29 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 244.0 ± 33.0 °C (predicted)
  • Acidity (pKa): 4.31 ± 0.40 (predicted)

The compound’s stereochemistry and bicyclic structure make it valuable in medicinal chemistry for probing steric effects and metabolic stability in drug candidates.

Properties

IUPAC Name

(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-5-3-7(6(8)9)2-4(5)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBUJOJZVJWXFC-WYDQCIBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@]2([C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the methoxy group: The methoxy group is introduced through a substitution reaction, often using methanol as the reagent.

Industrial Production Methods

Industrial production of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 156329-86-1)

  • Structure : Bicyclo[1.1.1]pentane core with methoxy and carboxylic acid groups.
  • Molecular Formula : C₇H₁₀O₃ (identical to the target compound).
  • Key Differences :
    • Ring Strain : The [1.1.1] system has higher strain than [2.1.0], leading to distinct reactivity in ring-opening or functionalization reactions .
    • Synthesis : Prepared via Friedel-Crafts acylation and Wolff-Kishner reduction, differing from the target compound’s synthesis route .
  • Applications : Used as a bioisostere for tert-butyl or aromatic groups in drug design due to its rigidity and sp³-hybridized carbon framework .

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-10-9)

  • Structure : Bicyclo[1.1.1]pentane with methoxycarbonyl (–COOMe) and carboxylic acid (–COOH) groups.
  • Molecular Formula : C₈H₁₀O₄.
  • Key Differences :
    • Acidity : The methoxycarbonyl group is electron-withdrawing, lowering the pKa of the carboxylic acid compared to the methoxy-substituted target compound .
    • Synthesis : Produced via esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, requiring SOCl₂/MeOH for carboxylate activation .
  • Price : €633 for 100 g, reflecting its use in high-value pharmaceutical intermediates .

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (CAS 711-01-3)

  • Structure : Larger bicyclo[2.2.2]octane system with methoxycarbonyl and carboxylic acid groups.
  • Molecular Formula : C₁₀H₁₄O₄.
  • Key Differences :
    • Ring Size : The [2.2.2] system reduces steric strain, enhancing thermal stability (predicted boiling point >300°C) compared to smaller bicyclo systems .
    • Applications : Used in materials science for polymer cross-linking due to its stability and symmetrical structure .

Comparative Data Table

Compound Name CAS Number Bicyclo System Molecular Formula pKa Boiling Point (°C) Key Applications
(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid 2377005-23-5 [2.1.0] C₇H₁₀O₃ 4.31 244.0 ± 33.0 Drug design, steric probes
3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid 156329-86-1 [1.1.1] C₇H₁₀O₃ N/A N/A Bioisosteric replacements
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid 83249-10-9 [1.1.1] C₈H₁₀O₄ ~3.5* N/A Pharmaceutical intermediates
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid 711-01-3 [2.2.2] C₁₀H₁₄O₄ ~3.8* >300 (predicted) Polymer cross-linking agents

*Estimated based on substituent electronic effects.

Biological Activity

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound notable for its unique stereochemistry and functional groups, including a methoxy group and a carboxylic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

  • Molecular Formula : C7_{7}H10_{10}O2_{2}
  • CAS Number : 2377005-23-5
  • Molecular Weight : 142.15 g/mol

The structure of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid is characterized by its bicyclic framework that influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways by modulating the activity of specific enzymes involved in the inflammatory response.
  • Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly through interactions with pain receptors or pathways.

The biological activity of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid is believed to involve:

  • Enzyme Inhibition : The compound may bind to enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in inflammation and pain signaling.
  • Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to pain and inflammation.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid resulted in a significant reduction in edema and inflammatory markers compared to control groups. The compound was shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 2: Analgesic Effects

In a controlled trial assessing pain response in rodents, the compound exhibited a dose-dependent analgesic effect when tested against formalin-induced pain models. The results indicated a notable reduction in pain scores at higher concentrations.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid and related compounds:

Compound NameIUPAC NameCAS NumberBiological Activity
(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid(1S,3R,4S)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid2410594-59-9Mild anti-inflammatory
Exo-(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentaneExo-(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane2410594-76-0Limited analgesic effects
(1S,3S,4S)-3-Methoxybicyclo[2.1.0]pentane(1S,3S,4S)-3-methoxybicyclo[2.1.0]pentane2377005-23-5No significant activity reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves constructing the bicyclo[2.1.0] core via strained intermediates like [2.1.0]propellane, followed by methoxy and carboxylic acid functionalization. Reaction conditions (e.g., solvent polarity, temperature) are critical for minimizing side reactions. For example, flow photochemical methods optimized for bicyclo[1.1.1]pentane derivatives (e.g., irradiation time, solvent choice) can be adapted to improve scalability and purity . Functionalization steps may require protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired reactivity .

Q. How can the stereochemical configuration of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid be confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, can identify spatial proximity of protons to confirm stereochemistry. X-ray crystallography provides definitive structural validation, as demonstrated for related bicyclo[2.2.1]heptane derivatives . Computational methods (e.g., DFT calculations) may supplement experimental data to resolve ambiguities in chiral centers .

Q. What safety precautions are necessary when handling bicyclic carboxylic acid derivatives in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally similar compounds:

  • Use PPE (nitrile gloves, lab coats) to avoid skin/eye contact (H315, H319) .
  • Employ fume hoods to prevent inhalation of aerosols (H335) .
  • Store in sealed containers at 2–8°C to maintain stability .
  • Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .

Advanced Research Questions

Q. How does the strain energy of the bicyclo[2.1.0] system affect the reactivity and stability of this compound compared to other bicyclic frameworks?

  • Methodological Answer : The bicyclo[2.1.0] system exhibits higher strain than bicyclo[1.1.1] or [2.2.2] systems, increasing susceptibility to ring-opening reactions. Strain energy calculations (via molecular mechanics or quantum chemistry) can quantify this effect. For example, trifluoromethyl-substituted bicyclo[1.1.1]pentanes show enhanced stability due to electron-withdrawing groups, suggesting similar strategies (e.g., electron-donating methoxy groups) could modulate reactivity in the [2.1.0] system . Kinetic studies under varying temperatures and solvents are recommended to probe stability .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar bicyclic carboxylic acids?

  • Methodological Answer : Systematic comparative studies are essential:

  • Use isosteric replacements (e.g., bicyclo[2.1.0] vs. [1.1.1] cores) to isolate structural contributions to activity .
  • Employ surface plasmon resonance (SPR) or ITC to measure binding affinities against target proteins, controlling for pH and ionic strength .
  • Conduct meta-analyses of published data to identify confounding variables (e.g., assay conditions, cell lines) .

Q. How can computational modeling optimize the synthetic route for (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid?

  • Methodological Answer :

  • Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps in ring-forming reactions .
  • Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal catalysts or solvents for stereoselective functionalization .
  • Molecular dynamics simulations assess solvent effects on intermediate stability, as applied to bicyclo[1.1.1]pentane syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for bicyclo[2.1.0] derivatives?

  • Methodological Answer :

  • Standardize measurement protocols (e.g., HPLC purity thresholds, buffered solutions for solubility tests) .
  • Compare data across multiple sources (e.g., PubChem, peer-reviewed studies) to identify outliers .
  • Investigate degradation pathways via LC-MS to detect byproducts formed under storage or reaction conditions .

Experimental Design Considerations

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid?

  • Methodological Answer :

  • GC-MS : Monitor volatile intermediates during ring-closing reactions .
  • IR Spectroscopy : Track carbonyl (C=O) and methoxy (C-O) stretching frequencies to confirm functional group integrity .
  • Chiral HPLC : Resolve enantiomers during stereoselective steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.